Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate
Description
Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate is a substituted acrylate derivative featuring a cyano group, an ethoxycarbonyl moiety, and a 3-chlorophenylamino substituent. This compound is structurally designed for applications in organic synthesis, particularly as a precursor for heterocyclic systems (e.g., pyrido-pyrimidinones or thiazolo-pyrimidinones) . The chlorine atom at the phenyl ring’s meta-position and the electron-withdrawing cyano group influence its reactivity, making it a versatile intermediate in medicinal and materials chemistry.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl (Z)-3-(3-chloroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3/b9-8- |
InChI Key |
WXFLGONMNQJZFA-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate typically involves the reaction of ethyl cyanoacetate with 3-chloroaniline in the presence of a base, such as sodium ethoxide or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial and antiparasitic activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It serves as a tool for studying the biological activities of related compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate with analogs differing in substituents, positions, or functional groups. Key parameters include synthesis routes, spectroscopic properties, and applications.
Substituent Variations in Phenyl Rings
- Ethyl 3-(4-Chlorophenyl)-2-cyanoacrylate (CAS 2169-68-8): Structure: Features a 4-chlorophenyl group instead of 3-chlorophenylamino. Properties: The para-chlorine reduces steric hindrance compared to the meta-substituted amino group in the target compound. This positional difference enhances its use in Diels-Alder reactions due to improved electronic effects . Applications: Used as a Michael acceptor in polymer chemistry and as a ligand in metal-organic frameworks .
- Ethyl-(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate: Structure: Contains a 4-methoxyphenyl group (electron-donating) instead of 3-chlorophenylamino (electron-withdrawing). Spectroscopy: IR peaks at 1718 cm⁻¹ (ester C=O) and 1582 cm⁻¹ (conjugated C=C), with NMR signals at δ 8.17 (=CH) and δ 4.37 (ester -OCH₂) . Reactivity: The methoxy group increases solubility in polar solvents but reduces electrophilicity compared to the target compound .
Amino Group Modifications
- Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate: Structure: Replaces the 3-chlorophenylamino group with a dimethylamino moiety. Synthesis: Prepared via a two-step reaction from ethyl 2-cyano-3-ethoxypropenoate and dimethylamine . Applications: Serves as a precursor for N-protected pyrido-pyrimidinones, highlighting the role of amino groups in cyclization reactions .
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride: Structure: Includes a hydroxyl group and a 4-chlorophenyl substituent. Properties: The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations (e.g., β-amino alcohol derivatives) .
Halogen and Heterocyclic Derivatives
- Ethyl 3-(4-Bromo-3-fluorophenyl)prop-2-enoate: Structure: Bromine and fluorine substituents at the 4- and 3-positions, respectively. Reactivity: Halogen atoms increase electrophilicity, favoring nucleophilic aromatic substitution reactions compared to the target compound’s amino group .
- Ethyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Structure: Incorporates a tetrahydrobenzothiophene ring and a methoxyphenyl group. Applications: Demonstrates enhanced biological activity (e.g., kinase inhibition) due to the fused heterocycle .
Comparative Data Table
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